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Introduction

The delivery of small interfering RNA (siRNA) therapeutics holds immense promise for the
treatment of various diseases by silencing specific disease-causing genes. A significant
challenge in the clinical translation of siRNA is its safe and effective delivery to target cells.
Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery,
offering protection from degradation, facilitating cellular uptake, and enabling endosomal
escape of the siRNA cargo into the cytoplasm. The lipidoid 98N12-5 is a key component of a
multi-component LNP system that has demonstrated potent in vivo efficacy, particularly for
hepatocyte-targeted gene silencing.[1][2]

These application notes provide a detailed protocol for the formulation of siRNA-loaded LNPs
using the lipidoid 98N12-5, followed by essential characterization methods to ensure the quality
and consistency of the formulation. The protocols are intended for research and preclinical
development purposes.

Data Presentation: Physicochemical and In Vivo
Efficacy Data

The following tables summarize key quantitative data for 98N12-5-based siRNA LNPs,
compiled from various studies. These tables provide a baseline for expected outcomes when
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following the provided protocols.

Table 1: Physicochemical Properties of 98N12-5 LNPs

Parameter Typical Value

Method of Analysis

Mean Particle Size (Diameter) 50 - 100 nm

Dynamic Light Scattering
(DLS)

Polydispersity Index (PDI) <0.2

Dynamic Light Scattering
(DLS)

siRNA Encapsulation
o > 90%
Efficiency

RiboGreen Assay

Near-neutral at physiological
pH

Zeta Potential

Electrophoretic Light
Scattering (ELS)

Table 2: In Vivo Gene Silencing Efficacy in Mice (Factor VII Model)

% Factor VII

siRNA Dose Lipid:siRNA Ratio . ) .
Protein Timepoint
(mgl/kg) (wt:wt)
Knockdown
1.5 7:1 ~80% 48 hours
2.0 5:1 ~90% 48 hours
10.0 2:1 ~70% 48 hours

Data is representative
of typical results and
may vary based on
specific experimental

conditions.[3]

Experimental Protocols
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Protocol 1: Formulation of sSiRNA-LNPs using
Microfluidic Mixing

This protocol describes the preparation of SIRNA-LNPs using a microfluidic device, which
allows for rapid and reproducible mixing of the lipid and siRNA solutions.[4][5]

Materials and Reagents:
e Lipids:
o 98N12-5 (ionizable lipidoid)
o Cholesterol (e.g., Sigma-Aldrich)
o 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (e.g., Avanti Polar Lipids)

o 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(PEG-lipid) (e.g., Avanti Polar Lipids)

o sSiRNA: Target-specific SiRNA and a non-targeting control siRNA.
» Buffers and Solvents:

o Ethanol (200 proof, anhydrous)

o Citrate buffer (e.g., 25 mM, pH 4.0), sterile and RNase-free

o Phosphate-buffered saline (PBS), sterile and RNase-free

e Equipment:

o

Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop) with microfluidic cartridge

o

Syringe pumps and syringes

[¢]

Dialysis cassettes (e.g., 3,500 MWCO)

[¢]

Sterile, RNase-free microcentrifuge tubes and glassware
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Procedure:
e Preparation of Lipid Stock Solution (in Ethanol):

o Prepare individual stock solutions of 98N12-5, Cholesterol, DSPC, and PEG-lipid in 100%
ethanol.

o Combine the lipid stock solutions to achieve a final molar ratio of 50:38.5:10:1.5 (98N12-5
: Cholesterol : DSPC : PEG-lipid).[4]

o The total lipid concentration in the ethanol phase is typically around 10-25 mM.[6]
o Preparation of siRNA Solution (in Aqueous Buffer):

o Dissolve the lyophilized siRNA in citrate buffer (pH 4.0) to a desired concentration. The
acidic pH ensures that the 98N12-5 lipidoid is protonated and can complex with the
negatively charged siRNA.

o The final siRNA concentration in the aqueous phase should be calculated to achieve the
desired lipid-to-siRNA weight ratio (e.g., 5:1 to 10:1).[7]

e Microfluidic Mixing:
o Set up the microfluidic mixing instrument according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into
another.

o Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase. A common
ratio is 3:1.

o Set the total flow rate. Higher flow rates generally lead to smaller particle sizes.

o Initiate the mixing process. The rapid mixing of the two solutions causes a change in
solvent polarity, leading to the self-assembly of the lipids around the siRNA, forming LNPs.

e Dialysis:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b11934653?utm_src=pdf-body
https://www.benchchem.com/product/b11934653?utm_src=pdf-body
https://www.precigenome.com/lipid-nanoparticles-lnp/sirna-lipid-nanoparticle-lnp
https://www.echelon-inc.com/protocol/lipid-nanoparticles/
https://www.benchchem.com/product/b11934653?utm_src=pdf-body
https://pubs.acs.org/doi/suppl/10.1021/acs.nanolett.1c01353/suppl_file/nl1c01353_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least
6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises
the pH to a physiological level, resulting in a near-neutral surface charge for the LNPs.

o Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 3,500 Da) to
retain the LNPs while allowing for the removal of small molecules.

o Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 um syringe filter.

o Store the sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at
-80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of siRNA-LNPs

A. Measurement of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)[8][9]

o Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an
appropriate concentration for DLS analysis.

e Size Measurement (DLS):
o Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
o Transfer the diluted LNP sample to a suitable cuvette.

o Perform the measurement to obtain the average particle diameter (Z-average) and the
polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a
monodisperse population.

o Zeta Potential Measurement (ELS):
o Use an appropriate folded capillary cell for the measurement.

o Perform the measurement to determine the surface charge of the LNPs. At physiological
pH, the LNPs should have a near-neutral zeta potential.
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B. Determination of SIRNA Encapsulation Efficiency using RiboGreen Assay[3][10]

This assay quantifies the amount of sSiRNA protected within the LNPs.

e Reagents:

[¢]

[e]

o

[¢]

Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
Triton X-100 (2% v/v solution)

siRNA standards of known concentration

e Procedure:

[e]

Prepare a standard curve of the free siRNA in TE buffer.
In a 96-well plate, prepare two sets of wells for each LNP sample.
Set 1 (Intact LNPs - measures free siRNA): Add the diluted LNP sample to the wells.

Set 2 (Lysed LNPs - measures total SIRNA): Add the diluted LNP sample and Triton X-100
solution to the wells to disrupt the LNPs.

Add the RiboGreen reagent to all wells (standards and samples).

Incubate the plate in the dark for 5 minutes.

Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
Calculation:

» Determine the concentration of free siRNA from the fluorescence of the intact LNPs (Set
1) using the standard curve.

» Determine the concentration of total siRNA from the fluorescence of the lysed LNPs
(Set 2) using the standard curve.
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» Encapsulation Efficiency (%) = [(Total SIRNA - Free siRNA) / Total SiRNA] x 100

Mandatory Visualizations
Signaling Pathway Diagram

Caption: siRNA-mediated silencing of Apolipoprotein B (ApoB) synthesis.

Experimental Workflow Diagram

LNP Formulation

Prepare Lipid Stock .
(98N12-5, Chol, DSPC, PEG) Prepare SIRNA Stock
. in Citrate Buffer (pH 4)
in Ethanol
\ 4 \ 4
Microfluidic Mixing
(Aqueous:Organic = 3:1)
\ 4

[ Dialysis against PBS (pH 7.4) )

Y

Sterile Filtration (0.22 pm)

\/

Characterized siRNA-LNP

QC QC Functional Testing Preclinical Testihg

Physicochemical Characteyization In Vitro / In Vivo Evaluatlon'

\ 4
Cell-based Assays Animal Studies
(e.g., Gene Silencing) (e.g., Pharmacokinetics, Efficacy)

Particle Size & PDI Zeta Potentlal Encapsulation Efficiency
(DLS) (ELS) (RiboGreen Assay)

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Experimental workflow for sSiRNA-LNP formulation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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